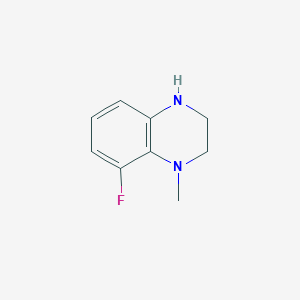

8-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

Description

Properties

IUPAC Name |

5-fluoro-4-methyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c1-12-6-5-11-8-4-2-3-7(10)9(8)12/h2-4,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGLLPFGHLCWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=C1C(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions. The reaction can be catalyzed by various agents such as acids, bases, or transition metals . The specific conditions for the synthesis of this compound may involve the use of fluorinated reagents to introduce the fluorine atom at the desired position.

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines .

Scientific Research Applications

8-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 8-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Quinoline: Another nitrogen-containing bicyclic compound with diverse biological activities.

Quinoxaline Derivatives: Various substituted quinoxalines with different functional groups and biological activities.

Uniqueness

8-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s electronic properties, making it a valuable tool in medicinal chemistry and materials science .

Biological Activity

8-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C_9H_10FN

- Molecular Weight : 165.18 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound primarily involves its interaction with various biological targets. It has been shown to act as a modulator of neurotransmitter systems, particularly affecting dopamine and serotonin receptors. This modulation can influence various physiological processes such as mood regulation and neuroprotection.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 5.4 | Induction of apoptosis via caspase activation |

| A549 (lung) | 4.2 | Inhibition of tubulin polymerization |

| MCF-7 (breast) | 6.0 | Cell cycle arrest at G2/M phase |

These results indicate that the compound may disrupt microtubule dynamics similar to established chemotherapeutic agents like taxanes and vinca alkaloids .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Research indicates that it can reduce oxidative stress in neuronal cells and enhance survival rates under neurotoxic conditions. The proposed mechanism involves the inhibition of glutamate-induced excitotoxicity and the modulation of neuroinflammatory pathways .

Study 1: Antitumor Activity in Vivo

A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The study reported a 50% reduction in tumor size within two weeks of treatment at a dosage of 10 mg/kg .

Study 2: Neuroprotective Efficacy

In a model of Parkinson's disease using rodent models, the administration of this compound led to a marked improvement in motor function and a reduction in dopaminergic neuron loss. The compound was administered at doses ranging from 5 to 20 mg/kg over a period of four weeks .

Q & A

Q. What are the optimal synthetic routes for 8-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, and how can purity be maximized?

Methodological Answer:

- Fluorination Strategies : Fluorination of 1-methyl-1,2,3,4-tetrahydroquinoline precursors using fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide under inert atmospheres (e.g., argon) minimizes side reactions. Reaction optimization includes temperature control (40–60°C) and solvent selection (acetonitrile or DMF) .

- Cyclization Approaches : Cyclization of 2-alkenyl aniline derivatives with aldehydes and ethyl cyanoacetate, catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), yields the tetrahydroquinoxaline core. Yields improve with slow addition of reagents and pH stabilization (pH 7–8) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) achieves >98% purity. Purity is confirmed via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ reveal substituent effects. For example, the fluorine atom at C-8 causes deshielding of adjacent protons (δ ~6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 196.1 (calculated for C₁₀H₁₁FN₂). Isotopic patterns validate fluorine presence .

- X-ray Crystallography : Single-crystal diffraction (if available) resolves bond angles and confirms stereochemistry. Data deposition in CCDC (e.g., CCDC 1983315) enables structural validation .

Advanced Research Questions

Q. How can conflicting biological activity data for structural analogs be resolved?

Methodological Answer:

- Case Study : Analog 6-chloro-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline shows variable enzyme inhibition (IC₅₀ 0.5–5 µM across studies). Contradictions arise from:

- Substitution Patterns : Fluorine vs. trifluoromethyl groups alter steric/electronic profiles. Comparative molecular field analysis (CoMFA) models can quantify these effects .

- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.5) impacts ionization. Replicate assays under standardized conditions (e.g., 25°C, Tris-HCl buffer) to reduce variability .

- Resolution Workflow :

- Validate assay reproducibility using positive controls (e.g., known inhibitors).

- Perform molecular dynamics simulations to assess target binding under varying conditions .

Q. What experimental designs are recommended for studying its pH-dependent fluorescence in biological systems?

Methodological Answer:

- Fluorogenic Profiling :

- Instrumentation : Use a spectrofluorometer with temperature control (25–37°C) and λₑₓ = 350 nm, λₑₘ = 450–500 nm.

- Buffer Systems : Test phosphate (pH 6–8) and acetate (pH 4–6) buffers with 10% EtOH to enhance solubility. Measure fluorescence quantum yield (FQY) using quinine sulfate as a reference .

- Biological Applications :

- Live-Cell Imaging : Incubate with HEK-293 cells (1–10 µM, 30 min) and image via confocal microscopy. Adjust extracellular pH (6.5–7.5) to track lysosomal vs. endoplasmic reticulum localization .

Q. How to investigate interactions with cytochrome P450 enzymes?

Methodological Answer:

- In Vitro Assays :

- CYP Inhibition : Use human liver microsomes with probe substrates (e.g., midazolam for CYP3A4). Measure metabolite formation via LC-MS/MS. IC₅₀ values <10 µM indicate significant inhibition .

- Binding Kinetics : Surface plasmon resonance (SPR) with immobilized CYP2D6 assesses association/dissociation rates (kₐₙ ~10⁴ M⁻¹s⁻¹, kₒff ~10⁻³ s⁻¹) .

- Computational Modeling : Docking studies (AutoDock Vina) identify key binding residues (e.g., Phe120 in CYP3A4). Validate with alanine scanning mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.